molecular formula C13H12Br2N2O B14243157 Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide CAS No. 212059-97-7

Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide

Cat. No.: B14243157
CAS No.: 212059-97-7
M. Wt: 372.05 g/mol
InChI Key: MFFLOWYMRXLRCS-UHFFFAOYSA-M
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Description

Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide is a chemical compound known for its unique structure and properties It belongs to the class of pyrimidinium salts, which are characterized by a pyrimidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide typically involves the reaction of 4-bromobenzaldehyde with 4-methylpyrimidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, forming the desired pyrimidinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidinium salts.

Scientific Research Applications

Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium salts: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Quaternary ammonium salts: Contain a positively charged nitrogen atom but differ in the overall structure.

Uniqueness

Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide is unique due to the presence of the bromophenyl and oxoethyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

212059-97-7

Molecular Formula

C13H12Br2N2O

Molecular Weight

372.05 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-methylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C13H12BrN2O.BrH/c1-10-6-7-16(9-15-10)8-13(17)11-2-4-12(14)5-3-11;/h2-7,9H,8H2,1H3;1H/q+1;/p-1

InChI Key

MFFLOWYMRXLRCS-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-]

Origin of Product

United States

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